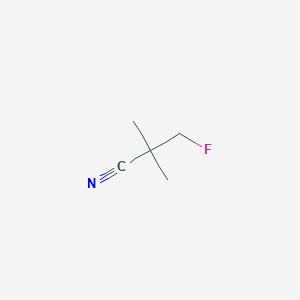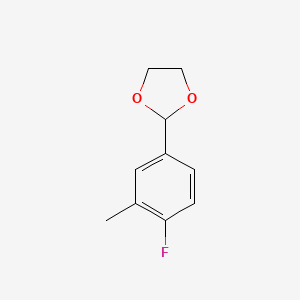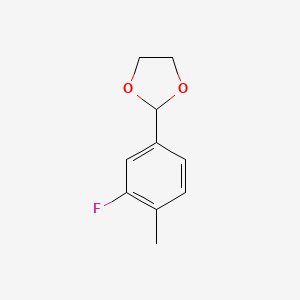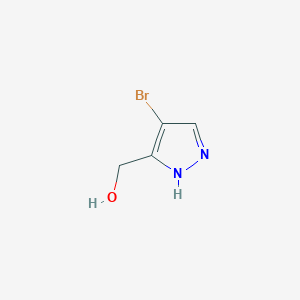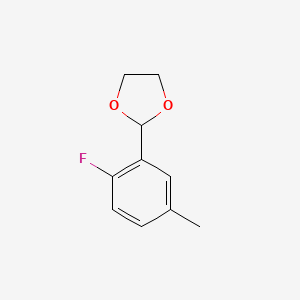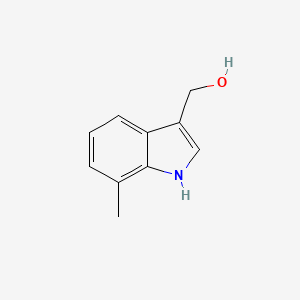
(7-Methyl-1H-indol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-Methyl-1H-indol-3-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 7-methyl group and the 3-methanol group are attached to this indole core .Chemical Reactions Analysis
Indole derivatives, such as “this compound”, can participate in various chemical reactions. For example, a study reported the synthesis of new heterocyclic scaffolds-based indole moiety as possible antimicrobial agents . In this study, the indole derivatives were found to interact with the active site region of the target enzymes through hydrogen bonds and pi-stacked interactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Energy Conservation and Environmental Protection
Research on thermal energy transport systems by synthesis and decomposition reactions of methanol highlighted its potential in recovering wasted or unused discharged heat from industrial sources. This application is crucial for promoting energy conservation and protecting the global environment. Studies have focused on developing low-temperature decomposition and synthetic catalysts, improving liquid-phase reactors, and simulating energy transport efficiency to realize innovative energy transfer systems (Qiusheng Liu et al., 2002).
Chemical Synthesis and Catalysis
Methanol plays a vital role in chemical synthesis, serving as a fundamental building block in producing various chemicals. For instance, the research on methanol reforming using Cu-based catalysts provided insights into the kinetics and mechanism of methanol conversion processes. These studies are critical for advancing hydrogen production technologies and developing more efficient catalysts for methanol reforming (Siek-Ting Yong et al., 2013).
Fuel and Energy Applications
The investigation into methanol as a fuel for internal combustion engines, particularly in blending with diesel, biodiesel, and ethanol, has shown promising results in improving engine performance and reducing emissions. Methanol's clean-burning properties make it a viable alternative fuel, contributing to lower emissions of hazardous pollutants and enhancing fuel performance when used as an additive (B. Bharath et al., 2021).
Biotechnological Applications
Methanotrophic bacteria, capable of using methane (a component of natural gas) as their sole carbon source, have been explored for their potential to produce valuable products like single-cell protein, biopolymers, and biofuels using methane. This research underscores the versatility of methanol and related compounds in producing renewable resources and environmental remediation (P. Strong et al., 2015).
Wirkmechanismus
Target of Action
Indole derivatives, which include (7-methyl-1h-indol-3-yl)methanol, are known to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure . These properties would significantly impact the bioavailability of the compound.
Result of Action
One study revealed that a related compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . These effects could potentially be similar for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “(7-Methyl-1H-indol-3-yl)methanol” and its derivatives could involve their potential applications in the pharmaceutical industry. For example, one study suggested that a certain compound is a potential agent for the further development of tubulin polymerization inhibitors . Another study highlighted the utility of a rapid, cheap, and concise one-pot, three-component sequence for the synthesis of 1,2,3-trisubstituted indoles .
Biochemische Analyse
Biochemical Properties
(7-Methyl-1H-indol-3-yl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can impact gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the activation or inhibition of enzymes, such as kinases and phosphatases, which play critical roles in signal transduction. Furthermore, this compound can influence gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance certain metabolic pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites . This interaction can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context . Once inside the cell, this compound can bind to transport proteins, which facilitate its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and, consequently, its biological activity .
Eigenschaften
IUPAC Name |
(7-methyl-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-5,11-12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXJDKDRSWZQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



